molecular formula C12H10BrNO4 B13424529 Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

Cat. No.: B13424529
M. Wt: 312.12 g/mol
InChI Key: CKYUDJNDHNPDEG-UHFFFAOYSA-N
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Description

Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are significant due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate typically involves the bromination of an indole precursor followed by esterification. A common method includes the use of N-bromosuccinimide (NBS) for bromination under radical conditions, often initiated by light or heat . The esterification step can be achieved using ethyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial for efficient large-scale synthesis .

Mechanism of Action

The mechanism of action of Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate involves its interaction with specific molecular targets. The brominated indole core can bind to various enzymes or receptors, modulating their activity. The dioxolo ring may enhance the compound’s binding affinity and specificity . Pathways involved often include inhibition of key enzymes or disruption of cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromoindole-2-carboxylate
  • 5-Bromo-2-methylindole
  • 7-Bromo-1H-indole-3-carboxylate

Uniqueness

Ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate is unique due to its dioxolo ring fused to the indole core, which imparts distinct electronic and steric properties. This structural feature can influence its reactivity and biological activity, making it a valuable compound for developing novel pharmaceuticals and synthetic methodologies .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

ethyl 7-bromo-5H-[1,3]dioxolo[4,5-f]indole-6-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-2-16-12(15)11-10(13)6-3-8-9(18-5-17-8)4-7(6)14-11/h3-4,14H,2,5H2,1H3

InChI Key

CKYUDJNDHNPDEG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=CC3=C(C=C2N1)OCO3)Br

Origin of Product

United States

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